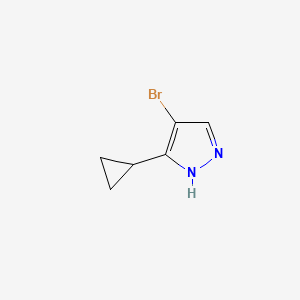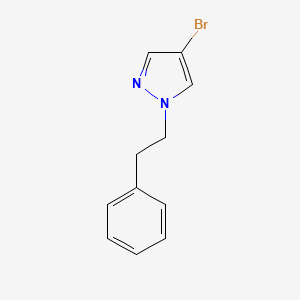
4-bromo-1-(2-phenylethyl)-1H-pyrazole
Overview
Description
Synthesis Analysis
The synthesis of pyrazole compounds often involves the use of organoboron compounds, which are highly valuable building blocks in organic synthesis . Protocols for the functionalizing deboronation of alkyl boronic esters have been developed, and these transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations .Molecular Structure Analysis
The molecular structure of 4-bromo-1-(2-phenylethyl)-1H-pyrazole consists of a pyrazole ring attached to a phenylethyl group at the 1-position and a bromine atom at the 4-position.Chemical Reactions Analysis
Reactions that occur at the benzylic position are very important for synthesis problems . Free radical bromination of alkyl benzenes is a common reaction .Scientific Research Applications
Synthesis and Chemical Properties
Structure and Tautomerism : Research on 4-bromo substituted 1H-pyrazoles has revealed insights into their tautomerism in solid states and solutions, providing a foundation for understanding their chemical behavior and potential applications in synthesis and drug design (Trofimenko et al., 2007).
Catalytic Applications : The compound has been utilized in the synthesis of palladium(II) complexes, which act as efficient pre-catalysts for Suzuki-Miyaura coupling reactions, highlighting its role in facilitating the formation of carbon-carbon bonds (Sharma et al., 2013).
Biological Evaluation
- Antimicrobial Activity : N-phenylpyrazole derivatives synthesized using 4-bromoacetyl pyrazoles have shown significant antimicrobial properties, suggesting the potential for developing new therapeutic agents based on this scaffold (Farag et al., 2008).
Material Science Applications
- Nanoparticle Formation : The reactions involving 4-bromo-1-(2-chloroethyl)-1H-pyrazole have led to the development of nanoparticles with potential applications in catalysis and material science, demonstrating the compound's utility in creating novel nanomaterials (Sharma et al., 2013).
properties
IUPAC Name |
4-bromo-1-(2-phenylethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2/c12-11-8-13-14(9-11)7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKNXOODQHSSASK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-(2-phenylethyl)-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Ethyl-2,8-diazaspiro[5.5]undecane](/img/structure/B1524368.png)
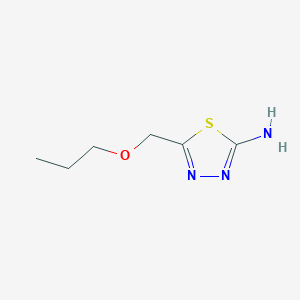
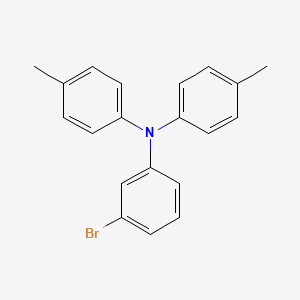
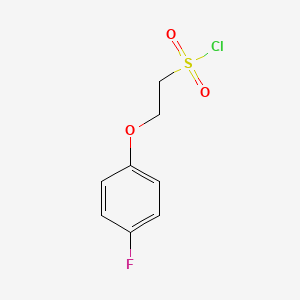
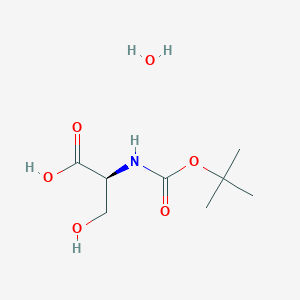
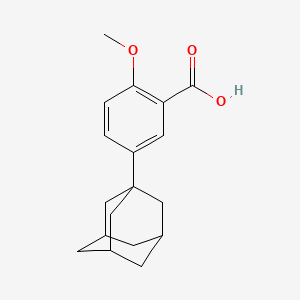
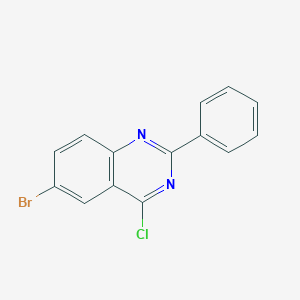
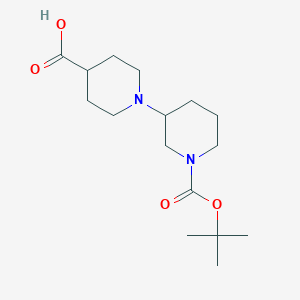
![4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]morpholine](/img/structure/B1524384.png)
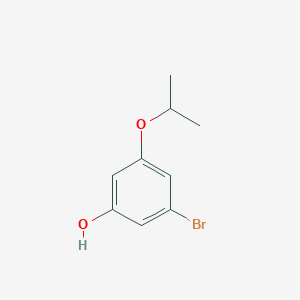
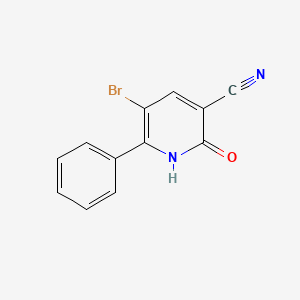
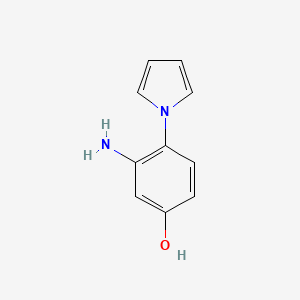
![[4-Amino-6-(aminomethyl)(1,3,5-triazin-2-yl)]dimethylamine](/img/structure/B1524388.png)
